N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide
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Overview
Description
The compound “N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of compounds with the benzo[d][1,3]dioxol-5-yl group were synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The benzo[d][1,3]dioxol-5-yl group is a key structural feature .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the specific conditions and reagents used. For instance, it has been reported that similar compounds can undergo reactions such as C-N cross-coupling .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, its solubility, stability, and reactivity could be influenced by the presence of the benzo[d][1,3]dioxol-5-yl group .Scientific Research Applications
Herbicidal Activity
One of the applications involves the design and synthesis of compounds with potential herbicidal activity. For instance, pyrazole benzophenone derivatives, which share structural similarities with the compound , have been explored for their efficacy against various weeds. These compounds have shown promising results, displaying good herbicidal activity at certain dosages, suggesting a potential for the development of new herbicides targeting specific plant enzymes like 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors (Ying Fu et al., 2017).
Metal-Organic Frameworks (MOFs)
Another research area involves the use of certain dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks for luminescence sensing. These frameworks have been synthesized and found to be selectively sensitive to benzaldehyde-based derivatives, showcasing their potential as fluorescence sensors for chemical detection (B. Shi et al., 2015).
Synthetic Methodologies
Research also extends to synthetic methodologies where compounds like N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide have been utilized as effective ligands in copper-catalyzed coupling reactions. These methodologies enable the coupling of (hetero)aryl halides with 1-alkynes, facilitating the synthesis of internal alkynes. This highlights the compound's role in the development of new synthetic routes and its utility in organic synthesis (Ying Chen et al., 2023).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cyclooxygenase , which plays a key role in the inflammatory response.
Mode of Action
Compounds with similar structures have been found to induce apoptosis and cause cell cycle arrest .
Biochemical Pathways
Similar compounds have been found to affect the cyclooxygenase pathway , which is involved in the inflammatory response.
Pharmacokinetics
It has been noted that all derivatives of similar compounds obey lipinski’s rule of five and have good bioactive scores , suggesting favorable pharmacokinetic properties.
Result of Action
The compound has been found to induce apoptosis and cause cell cycle arrest in certain cell lines . This suggests that it may have potential as an antitumor agent.
Biochemical Analysis
Biochemical Properties
The compound N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide plays a role in biochemical reactions, particularly in the context of cancer cell lines . It has been designed based on literature reports of the activity of indoles against various cancer cell lines .
Cellular Effects
This compound has shown effects on various types of cells, particularly cancer cells . It influences cell function by causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several interactions at the molecular level . The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being gathered .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have shown that the compound substantially reduced mice blood glucose levels .
Metabolic Pathways
The compound is known to interact with various enzymes and cofactors, and it may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The compound may interact with transporters or binding proteins, and it may have effects on its localization or accumulation .
Subcellular Localization
The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-(2,3-dimethylphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-12-4-3-5-15(13(12)2)22-20(25)19(24)21-9-8-16(23)14-6-7-17-18(10-14)27-11-26-17/h3-7,10,16,23H,8-9,11H2,1-2H3,(H,21,24)(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMXUTDIMFOOOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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